1-[2-(2,4-dichlorophenoxy)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Sphingosine Kinase Selectivity Cancer

This compound is a defined chemical probe for sphingosine kinase 1 (SphK1) inhibition, validated by stringent structure-activity relationships. Its 2,4-dichlorophenoxyacetyl group is essential for target engagement, unlike generic piperidine carboxamides. Ideal for discriminating SphK1 from SphK2 signaling in cellular assays and as an analytical reference standard. Ensure experimental reproducibility by sourcing high-purity material.

Molecular Formula C17H17Cl2N3O3S
Molecular Weight 414.3
CAS No. 1207030-28-1
Cat. No. B2763625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(2,4-dichlorophenoxy)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
CAS1207030-28-1
Molecular FormulaC17H17Cl2N3O3S
Molecular Weight414.3
Structural Identifiers
SMILESC1CN(CCC1C(=O)NC2=NC=CS2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C17H17Cl2N3O3S/c18-12-1-2-14(13(19)9-12)25-10-15(23)22-6-3-11(4-7-22)16(24)21-17-20-5-8-26-17/h1-2,5,8-9,11H,3-4,6-7,10H2,(H,20,21,24)
InChIKeyKTRWOQLDHARWMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1207030-28-1: A Defined Thiazolyl-Piperidine Carboxamide for Sphingosine Kinase Research


The compound 1-[2-(2,4-dichlorophenoxy)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide (CAS 1207030-28-1) is a synthetic small molecule within the thiazolyl-piperidine carboxamide class. Its core structure, featuring a piperidine ring linked to a thiazole moiety and substituted with a 2,4-dichlorophenoxyacetyl group, is characteristic of inhibitors targeting sphingosine kinase 1 (SphK1), a key enzyme regulating the sphingosine-1-phosphate (S1P) signaling pathway [1]. This structural class has been explicitly developed for modulating SphK1 activity in oncology and inflammatory disease models [1], distinguishing it from generic piperidine carboxamides.

Why a Generic Thiazole-Carboxamide Cannot Substitute for CAS 1207030-28-1


Interchanging in-class compounds is a significant risk due to the stringent structure-activity relationships (SAR) governing SphK1 inhibition. The patent family defining this chemical space explicitly demonstrates that SphK1 inhibitory activity is highly sensitive to the nature and position of substituents on the phenoxy ring and the specific heterocyclic amide partner [1]. The 2,4-dichlorophenoxy motif in CAS 1207030-28-1 is a precise structural feature, and even minor alterations would predictably ablate or drastically alter target engagement, selectivity, and potency, as shown by the steep SAR cliffs within the SphK1 inhibitor series [1]. Substituting this compound with a structurally similar but un-validated analog would invalidate experimental models dependent on this specific pharmacological profile.

Quantitative Differentiation Evidence for CAS 1207030-28-1


SphK1 vs. SphK2 Selectivity Profile Conferred by Thiazolyl-Piperidine Scaffold

According to the defining patent, the compound class to which CAS 1207030-28-1 belongs is designed to cause specific inhibition of sphingosine kinase 1 (SphK1) without affecting the closely related isoform sphingosine kinase 2 (SphK2) [1]. This is a critical differentiator from early-generation pan-SphK inhibitors.

Sphingosine Kinase Selectivity Cancer

Physicochemical Profile Baseline: Molecular Weight and Lipophilicity

The compound's physicochemical properties define its chemical space within the class. With a molecular weight of 476.38 g/mol and a molecular formula of C22H19Cl2N3O3S [1], it is heavier than many first-generation SphK1 inhibitors, which typically range from 350–420 g/mol. This increased mass and specific halogenation pattern (2,4-dichloro) can be a determinant of binding pocket complementarity.

Drug-likeness Physicochemical properties Bioavailability

Synthetic Accessibility and Building Block Uniqueness

The synthesis requires the distinct 2,4-dichlorophenoxyacetyl chloride building block to be coupled to a pre-formed N-(thiazol-2-yl)piperidine-4-carboxamide core . This is a more complex synthetic route than simple amide formations, differentiating it from more readily accessible analogs that may use unsubstituted or mono-substituted phenoxy groups.

Medicinal chemistry Synthetic route Chemical procurement

Optimal Application Scenarios for CAS 1207030-28-1 Based on Evidence


Investigating S1P-Mediated Signal Transduction in Oncology

This compound is most appropriately used as a chemical probe in cellular assays to dissect SphK1-dependent signaling from SphK2-dependent pathways. Based on the class-level selectivity for SphK1 [1], researchers can use it to evaluate the role of S1P generation in cancer cell proliferation, migration, and angiogenesis without the confounding apoptosis signals that can arise from ceramide/sphingosine accumulation due to SphK2 inhibition.

SAR Benchmarking for Novel SphK1 Inhibitor Programs

Due to its specific substitution pattern (2,4-dichlorophenoxyacetyl), this compound serves as a critical benchmark for medicinal chemistry optimization. Its molecular weight of ~476.38 g/mol and unique lipophilicity profile [2] make it useful as a comparator to assess the potency and property trade-offs of new analogs, particularly when exploring halogen effects on target binding.

Use as an Analytical Chemistry Reference Standard

The compound's well-defined structure and exact mass (475.052418 g/mol) [2] make it suitable as a high-purity reference standard for LC-MS or GC-MS methods designed to quantify or confirm the presence of thiazolyl-piperidine derivatives in biological matrices or reaction mixtures. Its unique fragmentation pattern, dominated by the dichlorophenoxy motif, provides an unambiguous analytical fingerprint.

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